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CAS No.: 65269-91-2

Cat. No.: B14496416

Get Quote

Executive Summary
2-iodo-2-methylpropane (tert-butyl iodide) represents a unique analytical challenge and utility in

mass spectrometry due to the extreme lability of its Carbon-Iodine (C–I) bond.[1] Unlike its

structural isomers (e.g., 1-iodobutane) or halogenated analogs (e.g., tert-butyl chloride), the

mass spectrum of 2-iodo-2-methylpropane is dominated by a single fragmentation event driven

by the stability of the tert-butyl carbocation.[1]

This guide objectively compares the fragmentation performance of 2-iodo-2-methylpropane

against key alternatives, providing mechanistic insights and optimized acquisition protocols to

ensure data integrity during structural elucidation.[1]

Mechanistic Fragmentation Analysis
The fragmentation of 2-iodo-2-methylpropane (
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, MW 184) under Electron Ionization (EI) at 70 eV is governed by the weakness of the C–I bond
(approx. 50 kcal/mol) and the high stability of the resulting tertiary carbocation.

Primary Pathway: Heterolytic Cleavage
Upon ionization, the molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

forms but is energetically unstable.[1] The dominant pathway is the immediate loss of the
iodine radical (

), yielding the stable tert-butyl cation (

57). This process is so efficient that the molecular ion is frequently undetectable.[1]

Secondary Pathway: HI Elimination
A minor pathway involves the elimination of Hydrogen Iodide (HI), resulting in the isobutene

radical cation (

56).

Visualization: Fragmentation Pathway
The following diagram illustrates the competitive decay kinetics favoring the formation of the

base peak at

57.
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Figure 1: Competitive fragmentation kinetics of 2-iodo-2-methylpropane under 70 eV EI.

Comparative Performance Analysis
Comparison vs. Structural Isomers
The position of the iodine atom significantly alters the fragmentation "fingerprint." While all butyl

iodide isomers share the same molecular weight (184 Da), their stability and base peaks differ

drastically.[1]

Table 1: Isomer Performance Matrix
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Feature
2-iodo-2-

methylpropane (tert-
butyl)

1-iodobutane (n-
butyl)

2-iodobutane (sec-
butyl)

Molecular Ion (

)
< 1% (Often Absent) Distinctly visible Weak but visible

Base Peak (

)
57 (tert-butyl cation) 57 (butyl cation) 57 (sec-butyl cation)

Iodine Peak (

127)
Weak Moderate Moderate

Mechanism Driver Carbocation Stability Inductive cleavage Carbocation Stability

Diagnostic Value

High for t-butyl group;

Low for MW

determination

High for MW

confirmation
Intermediate

Insight: Researchers seeking to confirm molecular weight should avoid relying solely on the EI

spectrum of the tert-isomer. Soft ionization techniques (CI or ESI) are recommended

alternatives for this specific isomer to preserve the

species.[1]

Comparison vs. Halogen Analogs
When replacing Iodine with Chlorine or Bromine, the spectral "performance" changes regarding

isotope pattern recognition and bond stability.[1][2]

Table 2: Halogen Analog Comparison
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Feature tert-Butyl Iodide tert-Butyl Bromide tert-Butyl Chloride

Bond Energy (C–X)
~50 kcal/mol

(Weakest)
~65 kcal/mol ~80 kcal/mol

Isotope Pattern
Monoisotopic (

)

1:1 ratio (

)

3:1 ratio (

)

Spectral Complexity Low (Clean spectrum) High (Doublet peaks) High (M+2 peaks)

Fragmentation Rapid loss of X Slower loss of X Slower loss of X

Insight: The lack of an isotope pattern in 2-iodo-2-methylpropane simplifies the spectrum but

removes a key confirmation tool available in bromides and chlorides.[1] The presence of a peak

at

127 is the primary indicator of iodine presence, whereas Br and Cl are identified by their M+2
signatures.[2][3][4]

Experimental Protocols: Optimized Acquisition
Due to the thermal instability of 2-iodo-2-methylpropane, standard GC-MS protocols often lead

to degradation in the injector port before the sample reaches the source.

Protocol: Low-Temperature EI-MS Acquisition
Objective: Minimize thermal decomposition to maximize the probability of detecting the

molecular ion or high-mass fragments.

Inlet Preparation:

Use a Deactivated Splitless Liner (glass wool removed) to reduce surface activity.[1]

Set Inlet Temperature to 150°C (Standard is often 250°C).[1] Note: Higher temps promote

HI elimination.[1]

GC Parameters:

Column: Non-polar (e.g., DB-5ms or equivalent).[1]
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Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

Oven Program: Start at 35°C (hold 2 min)

Ramp 10°C/min to 150°C.

MS Source Settings:

Source Temperature: Set to 200°C (Lower than the standard 230°C to prevent source-

induced fragmentation).

Ionization Energy: 70 eV (Standard).[1][5] For enhanced Molecular Ion detection, lower to

20-30 eV if hardware permits.[1]

Data Validation:

Check for the presence of

57 (Base) and

41.[1][3]

Verify

127 (

) presence to confirm iodide class.[1]

Data Summary: Key Spectral Peaks
The following table summarizes the diagnostic peaks for 2-iodo-2-methylpropane.
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m/z Identity
Relative
Abundance

Origin

57 100% (Base Peak)

Loss of Iodine;

formation of t-butyl

cation.[1]

41 ~40-60%

Secondary

fragmentation of the

butyl chain.[1]

29 ~20-30% Ethyl fragment.[1]

127 < 10%
Ionized Iodine atom.

[1]

184 < 0.1%
Intact molecular ion

(rarely seen).[1]

References
NIST Mass Spectrometry Data Center.Propane, 2-iodo-2-methyl- (Mass Spectrum).[1] NIST

Chemistry WebBook, SRD 69.[1][6][7][8] Retrieved from [Link]

Brown, W.P.Mass spectrum of 2-iodo-2-methylpropane (tert-butyl iodide).[1][4] Doc Brown's

Chemistry.[1][2] Retrieved from [Link]

National Center for Biotechnology Information.PubChem Compound Summary for CID

11206, 2-Iodo-2-methylpropane.[1] Retrieved from [Link]

Clark, J.Fragmentation Patterns in Mass Spectra.[1] Chemguide.[1] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C513382&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=558-17-8
https://webbook.nist.gov/cgi/cbook.cgi?ID=513-38-2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C558178&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://www.docbrown.info/page06/spectra2/2-iodo-2-methylpropane-ms.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://www.docbrown.info/page06/spectra2/1-iodobutane-ms.htm
http://www.docbrown.info/page07/mass_spectra_iodoalkanes/2-iodo-2-methylpropane.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodo-2-methylpropane
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b14496416?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14496416?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-Iodo-2-methylpropane | C4H9I | CID 11206 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z
m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern
of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

4. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e
ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

5. researchgate.net [researchgate.net]

6. Propane, 1-iodo-2-methyl- [webbook.nist.gov]

7. tert-Butyl iodide [webbook.nist.gov]

8. Propane, 1-iodo-2-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Technical Comparison Guide: Mass Spectrometry
Profiling of 2-Iodo-2-methylpropane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14496416/docs#technical-comparison-guide-mass-
spectrometry-profiling-of-2-iodo-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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